8,16-Dihydroxyhexadecanoic acid
CAS No.: 53950-52-0
Cat. No.: VC20645514
Molecular Formula: C16H32O4
Molecular Weight: 288.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53950-52-0 |
|---|---|
| Molecular Formula | C16H32O4 |
| Molecular Weight | 288.42 g/mol |
| IUPAC Name | 8,16-dihydroxyhexadecanoic acid |
| Standard InChI | InChI=1S/C16H32O4/c17-14-10-6-2-1-3-7-11-15(18)12-8-4-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) |
| Standard InChI Key | BOVBNBWBCCWHEP-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCO)CCCC(CCCCCCC(=O)O)O |
Introduction
Structural Characteristics and Chemical Identity
8,16-Dihydroxyhexadecanoic acid belongs to the class of dihydroxy fatty acids, characterized by two hydroxyl groups positioned along a 16-carbon chain. The primary hydroxyl group at C-16 (omega position) and the secondary hydroxyl at C-8 confer unique physicochemical properties, including enhanced polarity compared to monohydroxy analogs. Its molecular structure facilitates intramolecular hydrogen bonding, influencing solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₂O₄ |
| Molecular Weight | 288.42 g/mol |
| Hydroxyl Positions | C8 and C16 |
| Density | ~1.02 g/cm³ (estimated) |
| Boiling Point | ~470°C (extrapolated) |
The compound’s stereochemistry and hydroxyl positioning are critical for its biological activity, as evidenced by comparative studies of positional isomers .
Natural Occurrence and Biosynthetic Pathways
Plant Cutins and Suberins
8,16-Dihydroxyhexadecanoic acid is a minor but significant component of plant cuticular membranes. It has been identified in hydrolyzed cutins of species such as Sansevieria trifasciata (snake plant) and Avena sativa (oat), where it constitutes up to 20% of the dihydroxyhexadecanoic acid isomers . In suberized tissues, such as cork, it contributes to the hydrophobic barrier properties that regulate water loss and pathogen ingress.
Biosynthesis
The biosynthesis of 8,16-dihydroxyhexadecanoic acid proceeds via hydroxylation of 16-hydroxyhexadecanoic acid, a precursor derived from hexadecanoic acid (palmitic acid). Key steps include:
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Primary Hydroxylation: Conversion of palmitic acid to 16-hydroxyhexadecanoic acid by cytochrome P450-dependent monooxygenases.
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Secondary Hydroxylation: Introduction of the C8 hydroxyl group by non-specific hydroxylase enzymes, a process less selective than analogous pathways in Ricinus communis .
This pathway contrasts with the synthesis of 10,16-dihydroxyhexadecanoic acid, where hydroxylation occurs preferentially at C10 in species like Lycopersicon esculentum (tomato) .
Physicochemical Properties and Analytical Characterization
Solubility and Reactivity
The compound is practically insoluble in water but soluble in polar organic solvents such as methanol and ethanol. Its weakly acidic nature (pKa ~4.5–5.0) allows for salt formation under alkaline conditions, enhancing solubility for industrial processing.
Spectroscopic Identification
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Mass Spectrometry (MS): The trimethylsilyl (TMS) ether derivatives of 8,16-dihydroxyhexadecanoic acid yield characteristic fragmentation patterns, including ions at m/z 73 (TMS⁺) and m/z 285 (M⁺ – 2×TMS) .
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Nuclear Magnetic Resonance (NMR): H NMR spectra show distinct signals for the C8 hydroxyl proton (δ 3.6–3.8 ppm) and methylene groups adjacent to hydroxyls (δ 1.2–1.5 ppm).
Biological Roles and Ecological Significance
Cuticular Function
As a cutin monomer, 8,16-dihydroxyhexadecanoic acid polymerizes into a polyester matrix that forms the plant cuticle. This layer:
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Reduces non-stomatal water loss.
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Protects against UV radiation and mechanical damage.
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Serves as a barrier against fungal and bacterial pathogens.
Immune Elicitation
While 10,16-dihydroxyhexadecanoic acid is known to activate plant immune responses via calcium influx and MAPK signaling, the 8,16-isomer’s role remains less studied. Preliminary evidence suggests that positional isomers may differentially modulate defense pathways, warranting further investigation .
Industrial and Biomedical Applications
Biodegradable Polymers
The hydroxyl groups of 8,16-dihydroxyhexadecanoic acid enable its use in synthesizing aliphatic polyesters. These materials exhibit:
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High thermal stability (decomposition >300°C).
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Biocompatibility for drug delivery systems.
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Potential as sustainable alternatives to petroleum-based plastics.
Agricultural Innovations
Extracts rich in 8,16-dihydroxyhexadecanoic acid could be formulated into eco-friendly coatings to enhance crop resilience. Trials on Avena sativa have demonstrated improved drought tolerance when cuticular integrity is reinforced .
Comparative Analysis of Positional Isomers
The biological and industrial relevance of dihydroxyhexadecanoic acids varies significantly with hydroxyl positioning:
| Isomer | Hydroxyl Positions | Primary Sources | Key Properties |
|---|---|---|---|
| 8,16-DHHA | C8, C16 | Sansevieria trifasciata | High polarity, thermal stability |
| 9,16-DHHA | C9, C16 | Zea mays (maize) | Intermediate solubility |
| 10,16-DHHA | C10, C16 | Lycopersicon esculentum | Immune elicitation |
The 8,16-isomer’s unique properties stem from its symmetrical hydroxyl distribution, which optimizes hydrogen bonding in polymeric structures .
Research Challenges and Future Directions
Despite advances, critical gaps remain:
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Enzymatic Specificity: The factors governing hydroxylation at C8 versus C9/C10 in plants are poorly understood.
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Ecotoxicology: Long-term environmental impacts of industrial use require assessment.
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Synthetic Biology: Engineered microbes could optimize production, reducing reliance on plant extraction.
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